molecular formula C14H16N2 B1274689 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 84461-65-4

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1274689
CAS RN: 84461-65-4
M. Wt: 212.29 g/mol
InChI Key: JLVLNPGKFHWCCQ-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic molecule that has been studied for its potential as a 5-HT6 receptor agonist. This receptor is a target for the development of novel therapeutic agents for various neurological disorders. The compound is part of a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles that have been synthesized and evaluated for their activity on the 5-HT6 receptor, with one of the most potent agonists being a derivative with a 5-chloro substituent .

Synthesis Analysis

The synthesis of these compounds involves the preparation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles using various chemical reactions. The most potent agonist mentioned, with a 5-chloro substituent, was synthesized and showed significant activity in binding assays and functional assays measuring the production of cyclic AMP . Parallel synthesis techniques have been employed to prepare a series of related compounds, indicating a methodical approach to exploring the structure-activity relationships of these molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an indole core, which is a common structural motif in many pharmacologically active molecules. The indole core is substituted at the 2-position with an alkyl group and at the 3-position with a tetrahydropyridinyl group. The specific arrangement of these groups is crucial for the interaction with the 5-HT6 receptor. NMR investigations have provided insights into the structure of related tricyclic hetarenes, which can be informative for understanding the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the indole and tetrahydropyridinyl moieties. For instance, the N1-arylsulfonyl derivatives of these compounds have been designed and synthesized, showing high affinity for the 5-HT6 receptor and the ability to antagonize the production of adenylate cyclase at sub-nanomolar concentrations . This suggests that modifications at the N1 position of the indole ring can significantly alter the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their electrochemical properties, have been studied to understand their behavior in biological systems. For example, the oxidizability of related compounds, such as 1-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxaldehyde, has been investigated through electrochemical studies and X-ray crystallography. These studies help to elucidate the factors that influence the stability and reactivity of the indole derivatives, which is important for their potential therapeutic applications .

Scientific Research Applications

5-HT6 Receptor Agonism

A significant application of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives is their activity as 5-HT6 receptor agonists. Mattsson et al. (2005) found that certain derivatives, especially those with a chloro-substituent, showed potent agonist properties, demonstrating an IC50=7.4 nM in 3H-LSD binding and an EC50=1.0 nM in cyclic AMP production assays (Mattsson et al., 2005). This indicates their potential in modulating neurological pathways.

Structural Activity Relationship Studies

Further investigation into the structure-activity relationship of these compounds, as conducted by Mattsson et al. (2013), revealed that substituents at various positions on the indole ring significantly influence both the affinity at 5-HT6 receptors and the intrinsic activity, leading to different agonistic profiles (Mattsson et al., 2013). This research is critical for designing more effective and selective agonists.

Potential in Antipsychotic Drug Development

The derivatives of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been studied for their potential use in antipsychotic medications. Bartyzel et al. (2021) performed a detailed structural characterization of four compounds reported as potential antipsychotics, revealing insights into their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors (Bartyzel et al., 2021).

Antitumor Activities

Nguyen et al. (1990) explored the antitumor activities of certain indole derivatives, finding that 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles demonstrated promising results as antineoplastic agents (Nguyen et al., 1990).

Applications in Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition. Verma et al. (2016) studied the influence of 3-amino alkylated indoles, similar in structure to 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, on mild steel corrosion in acidic conditions. Their results showed that these compounds significantly inhibited corrosion, highlighting their potential as protective agents in industrial settings (Verma et al., 2016).

properties

IUPAC Name

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-6,15-16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLNPGKFHWCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390550
Record name 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

84461-65-4
Record name 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Citations

For This Compound
26
Citations
C Mattsson, P Svensson, H Boettcher… - European Journal of …, 2013 - Elsevier
To further investigate the structure–activity relationship (SAR) of the 5-hydroxytryptamine type 6 (5-HT 6 ) receptor agonist 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (…
Number of citations: 10 www.sciencedirect.com
C Mattsson, C Sonesson, A Sandahl, HE Greiner… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and evaluated for their 5-HT 6 activity. The most potent agonist in this series was 5-chloro-2-methyl-3-(1…
Number of citations: 66 www.sciencedirect.com
A Bucki, M Marcinkowska, J Sniecikowska… - Journal of Medicinal …, 2017 - ACS Publications
The most troublesome aspects of behavioral and psychological symptoms of dementia (BPSD) are nowadays addressed by antidepressant, anxiolytic, and antipsychotic drugs, often …
Number of citations: 27 pubs.acs.org
G Ślifirski, M Król, J Kleps, P Podsadni, M Belka… - European Journal of …, 2019 - Elsevier
Extended studies in the 4-aryl-pyrido[1,2-c]pyrimidine group resulted in 27 new compounds (10.1-10.27), 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives. In vitro tests (RBA) were …
Number of citations: 11 www.sciencedirect.com
E Siddalingamurthy, KM Mahadevan… - Int. J. Pharm. Pharm …, 2014 - researchgate.net
Objective: Synthesis and in silico studies of 3-(N-alkyl/aryl piperidyl) indole derivatives 4a-m. Methods: The 3-(N-alkyl/aryl piperidyl) indole derivatives 4a-m were synthesized via …
Number of citations: 20 www.researchgate.net
C Mattsson - 2013 - gupea.ub.gu.se
It is known since the 1950s that enhancement of the levels of the monoamines dopamine (DA), serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) in the brain will relieve …
Number of citations: 0 gupea.ub.gu.se
M Król, G Ślifirski, J Kleps, P Podsadni… - International Journal of …, 2022 - mdpi.com
This article describes the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives (R)-10a-c and (S)-11a-c from the corresponding diastereomers: (3R, 2R) and (3S, 2R)-2-[3-(1H-…
Number of citations: 7 www.mdpi.com
G Ślifirski, M Król, J Kleps, S Ulenberg, M Belka… - European Journal of …, 2019 - Elsevier
The study enabled obtaining a number of new derivatives of 4-aryl-pyrido[1,2-c]pyrimidine 9.1–9.27 having conformationally restricted tryptamine moiety. In vitro studies (RBA) have …
Number of citations: 14 www.sciencedirect.com
DC Cole, JR Stock, WJ Lennox… - Journal of medicinal …, 2007 - ACS Publications
N 1 -Arylsulfonyltryptamines have been identified as 5-HT 6 receptor ligands. In particular, N 1 -(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine (11q) is a high affinity, potent …
Number of citations: 64 pubs.acs.org
RA Glennon - Journal of medicinal chemistry, 2003 - ACS Publications
Serotonin (5-hydroxytryptamine, 5-HT; 1) is a major neurotransmitter that is believed to produce many of its effects via interaction at seven populations of 5-HT receptors, 5-HT1 to 5-HT7…
Number of citations: 211 pubs.acs.org

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